Isocorynoxein

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

7-Isocorynoxein hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Vorläufer für die Synthese anderer Indolalkaloide verwendet.

Biologie: Wird auf seine Auswirkungen auf verschiedene biologische Pfade untersucht, einschließlich seiner Interaktion mit Neurotransmitter-Rezeptoren.

Medizin: Wird auf sein potenzielles Einsatzgebiet bei der Behandlung von Bluthochdruck, neurodegenerativen Erkrankungen und anderen Erkrankungen untersucht.

Industrie: Wird bei der Entwicklung neuer Arzneimittel verwendet und als Forschungswerkzeug in der Wirkstoffforschung.

5. Wirkmechanismus

Der Wirkmechanismus von 7-Isocorynoxein beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es wirkt hauptsächlich als Inhibitor des 5-HT2A-Rezeptors, der an der Regulation von Stimmung, Kognition und Wahrnehmung beteiligt ist. Diese Hemmung führt zu einer Abnahme der rezeptorvermittelten Stromantwort, die mit seinen beruhigenden und neuroprotektiven Wirkungen zusammenhängt . Darüber hinaus hemmt 7-Isocorynoxein L-Typ-Calciumkanäle, was zu Vasodilatation und blutdrucksenkenden Wirkungen führt .

Wirkmechanismus

Target of Action

Isocorynoxeine, a major alkaloid found in Uncaria rhynchophylla, primarily targets the 5-HT2A receptor . The 5-HT2A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is involved in various functions including the regulation of mood and cognition.

Mode of Action

Isocorynoxeine exhibits a dose-dependent inhibition of 5-HT2A receptor-mediated current response . This suggests that Isocorynoxeine interacts with the 5-HT2A receptors, inhibiting their function in a manner that is dependent on the concentration of Isocorynoxeine present .

Biochemical Pathways

This suggests that Isocorynoxeine may affect calcium signaling pathways, specifically those involving L-type calcium channels and α1A-adrenoceptor-mediated intracellular Ca2+ release .

Pharmacokinetics

Isocorynoxeine undergoes extensive metabolism in vivo, mainly including hydrolysis, oxidation, isomerization, demethylation, epoxidation, reduction, glucuronidation, hydroxylation, and N-oxidation . After intraperitoneal administration in rats, the half-life (t1/2) of Isocorynoxeine is 4.9 ± 2.1 hours, indicating quick elimination .

Result of Action

Isocorynoxeine has been shown to have various biological effects. It can prevent the production of nitric oxide (NO) in rat microglia cells when exposed to lipopolysaccharide (LPS) . At a concentration of 100 µM, Isocorynoxeine protects HT22 mouse hippocampal cells against glutamate-induced cytotoxicity . It also exhibits vasorelaxant effects on isolated mesenteric arteries in vitro .

Action Environment

The action of Isocorynoxeine can be influenced by various environmental factors. For instance, the presence of certain ions in the environment, such as calcium ions, can affect the activity of Isocorynoxeine . Furthermore, the metabolic enzymes present in the body can also influence the action, efficacy, and stability of Isocorynoxeine .

Biochemische Analyse

Biochemical Properties

Isocorynoxeine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, isocorynoxeine has been shown to inhibit the 5-HT2A receptor function in the mouse brain . Additionally, it exhibits vasodilatory effects by inhibiting L-type calcium channel-mediated external calcium influx and alpha-1A-adrenoceptor-mediated intracellular calcium release in vascular smooth muscle cells . These interactions highlight the compound’s potential in modulating neurotransmission and vascular function.

Cellular Effects

Isocorynoxeine exerts significant effects on various cell types and cellular processes. It has been observed to protect against glutamate-induced neuronal damage in cultured cerebellar granule cells from rats . Furthermore, isocorynoxeine inhibits lipopolysaccharide-induced nitric oxide release in primary cultured rat cortical microglia . These effects suggest that isocorynoxeine can modulate cell signaling pathways, gene expression, and cellular metabolism, thereby influencing cell function and offering neuroprotective benefits.

Molecular Mechanism

The molecular mechanism of isocorynoxeine involves several pathways. It acts as a vasodilator by inhibiting L-type calcium channels and alpha-1A-adrenoceptors, leading to reduced calcium influx and release in vascular smooth muscle cells . Additionally, isocorynoxeine’s neuroprotective effects are mediated through its ability to inhibit the 5-HT2A receptor and reduce oxidative stress and inflammation . These mechanisms underscore the compound’s potential in treating cardiovascular and neurodegenerative diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isocorynoxeine have been studied over time. The compound undergoes extensive metabolism, including hydrolysis, oxidation, isomerization, demethylation, epoxidation, reduction, glucuronidation, hydroxylation, and N-oxidation . These metabolic processes influence the stability and degradation of isocorynoxeine, affecting its long-term impact on cellular function. Studies have shown that isocorynoxeine exhibits a significant neuroprotective effect against glutamate-induced cell death at maximum concentration .

Dosage Effects in Animal Models

The effects of isocorynoxeine vary with different dosages in animal models. For instance, in a study involving rats, isocorynoxeine was administered orally at 40 mg/kg, and its metabolites were analyzed in plasma, urine, and bile . The compound exhibited beneficial effects on the cardiovascular and cardiocerebral vascular systems at this dosage. Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

Isocorynoxeine is involved in several metabolic pathways. It undergoes extensive metabolism in vivo, including hydrolysis, oxidation, isomerization, demethylation, epoxidation, reduction, glucuronidation, hydroxylation, and N-oxidation . These metabolic processes are crucial for the compound’s pharmacokinetics and pharmacodynamics, influencing its therapeutic efficacy and safety profile.

Transport and Distribution

The transport and distribution of isocorynoxeine within cells and tissues are essential for its pharmacological effects. Studies have shown that isocorynoxeine is rapidly absorbed into the bloodstream and distributed to various tissues, including the brain . The compound’s ability to cross the blood-brain barrier is particularly significant for its neuroprotective effects. Additionally, isocorynoxeine interacts with transporters and binding proteins that facilitate its cellular uptake and distribution.

Subcellular Localization

Isocorynoxeine’s subcellular localization plays a vital role in its activity and function. The compound is known to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct isocorynoxeine to these compartments. The subcellular distribution of isocorynoxeine is crucial for its interaction with biomolecules and its overall pharmacological effects.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 7-Isocorynoxein umfasst mehrere Schritte, beginnend mit der Extraktion des Pflanzenmaterials. Das primäre Verfahren beinhaltet die Verwendung chromatographischer Techniken zur Isolierung der Verbindung aus dem Pflanzenextrakt. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Methanol und Wasser, und der Prozess wird bei Raumtemperatur durchgeführt .

Industrielle Produktionsverfahren: Die industrielle Produktion von 7-Isocorynoxein steckt noch in den Kinderschuhen. Das primäre Verfahren beinhaltet die großtechnische Extraktion aus Uncaria rhynchophylla unter Verwendung fortschrittlicher chromatographischer Techniken. Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit der Verbindung zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 7-Isocorynoxein durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Halogene, Alkylierungsmittel.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von 7-Isocorynoxein, die unterschiedliche pharmakologische Aktivitäten aufweisen .

Vergleich Mit ähnlichen Verbindungen

7-Isocorynoxein ist strukturell ähnlich anderen Indolalkaloiden wie:

- Rhynchophyllin

- Corynoxein

- Isorhynchophyllin

Einzigartigkeit: Was 7-Isocorynoxein auszeichnet, ist seine spezifische Hemmung des 5-HT2A-Rezeptors und seine potente vasodilatorische Wirkung. Während andere ähnliche Verbindungen ebenfalls neuroprotektive und blutdrucksenkende Eigenschaften aufweisen, macht die einzigartige Kombination dieser Wirkungen von 7-Isocorynoxein es zu einer Verbindung von großem Interesse in der pharmakologischen Forschung .

Eigenschaften

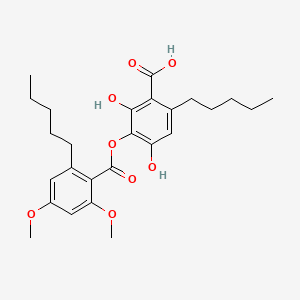

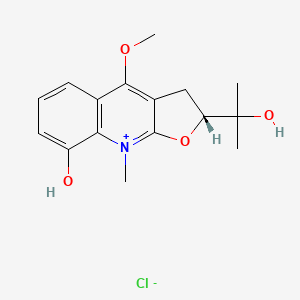

IUPAC Name |

methyl (E)-2-[(3S,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h4-8,13-15,19H,1,9-12H2,2-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVGVMUWMAGNSY-VKCGGMIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1CC2C3(CCN2CC1C=C)C4=CC=CC=C4NC3=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C(\[C@H]1C[C@H]2[C@]3(CCN2C[C@@H]1C=C)C4=CC=CC=C4NC3=O)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317164 | |

| Record name | Isocorynoxeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51014-29-0 | |

| Record name | Isocorynoxeine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51014-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocorynoxeine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051014290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocorynoxeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOCORYNOXEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J18B596D11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-(4-Methoxyphenyl)-6-methyl-1-benzopyran-4-ylidene]amino]-4-methylpentanoic acid](/img/structure/B1230243.png)

![1-[2-(2-METHYLPHENOXY)ETHYL]-3-(4-METHYLPIPERAZINE-1-CARBOTHIOYL)-1H-INDOLE](/img/structure/B1230245.png)

![3-(11,11-Dimethyl-8-methylene-4-oxo-5-bicyclo[7.2.0]undecanyl)oxolane-2,5-dione](/img/structure/B1230246.png)